AnemarsaponinBII
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Overview
Description
Anemarsaponin BII is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin BII typically involves the extraction of saponins from the rhizomes of Anemarrhena asphodeloides. The process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Industrial Production Methods: Industrial production of Anemarsaponin BII may involve large-scale extraction techniques using organic solvents followed by purification processes like high-performance liquid chromatography (HPLC). The use of biotransformation methods, where microorganisms are employed to convert precursor saponins into Anemarsaponin BII, is also being explored .
Chemical Reactions Analysis
Types of Reactions: Anemarsaponin BII undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone part of the saponin, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases are typically employed.
Major Products:
Oxidation: Modified aglycones with altered functional groups.
Hydrolysis: Aglycone and sugar moieties.
Scientific Research Applications
Anemarsaponin BII has a wide range of applications in scientific research:
Mechanism of Action
Anemarsaponin BII exerts its effects through several molecular pathways:
Anti-inflammatory Action: It modulates the MAPK pathway, reducing the phosphorylation of proteins like TAK, p38, JNK, and ERK, which are involved in inflammatory responses.
Anticancer Activity: It inhibits various signaling pathways such as PI3K/AKT and EGFR/PI3K/AKT, leading to reduced proliferation and increased apoptosis of cancer cells.
Comparison with Similar Compounds
Anemarsaponin B: Another saponin from the same plant with similar anti-inflammatory properties.
Timosaponin D and E1: Steroidal saponins with comparable anticancer activities.
Uniqueness: Anemarsaponin BII stands out due to its specific inhibition of cytochrome P450 enzymes (CYP3A4, 2D6, and 2E1), which play a crucial role in drug metabolism . This unique property makes it a valuable compound for studying drug interactions and metabolism.
Properties
Molecular Formula |
C45H74O18 |
---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S,16S,18S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21-,22-,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |
InChI Key |
ROHLIYKWVMBBFX-QJZALASHSA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
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